Structural Isomerism Divergence from EGFR Inhibitor PD153035
The target compound and PD153035 share the identical molecular formula (C16H15BrClN3O2) but exhibit fundamentally different core scaffolds: a piperidine–ether–pyridine architecture versus a quinazoline core. This structural isomerism results in complete target divergence. PD153035 is a potent EGFR inhibitor with a Ki of 5.2 pM and an IC50 of 29 pM in cell-free assays [1]. In contrast, the target compound's piperidine–ether–pyridine scaffold is characteristic of MBT domain and kinase probe chemotypes, with no detectable EGFR activity expected based on SAR from structurally related piperidine-ether series . This isomerism provides a rigorous control tool for confirming target engagement specificity in kinase profiling panels.
| Evidence Dimension | EGFR Inhibitory Activity (Ki) |
|---|---|
| Target Compound Data | No significant EGFR inhibition predicted; functional class inferred from piperidine–ether chemotype SAR |
| Comparator Or Baseline | PD153035 (EGFR Ki = 5.2 pM; IC50 = 29 pM) |
| Quantified Difference | Predicted >10⁶-fold lower affinity for EGFR kinase domain |
| Conditions | Cell-free kinase inhibition assay; recombinant EGFR tyrosine kinase domain |
Why This Matters
For users running kinase selectivity panels, this isomer pair enables direct pharmacophore-switch validation: the compound serves as a negative control scaffold that eliminates EGFR-driven cytotoxicity, unlike PD153035.
- [1] Fry, D.W. et al. (1994) Science 265: 1093–1095. PD153035: A specific inhibitor of EGFR tyrosine kinase with Ki = 5.2 pM. View Source
